Cauloside B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
12672-43-4 |
|---|---|
Molecular Formula |
C35H56O9 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bS)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O9/c1-30(2)13-14-35(29(41)42)20(15-30)19-7-8-23-31(3)11-10-25(44-28-27(40)26(39)21(37)17-43-28)32(4,18-36)22(31)9-12-33(23,5)34(19,6)16-24(35)38/h7,20-28,36-40H,8-18H2,1-6H3,(H,41,42)/t20-,21-,22?,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35+/m0/s1 |
InChI Key |
FCPRBNDLDDAHLC-PWEBOEAPSA-N |
SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(CO6)O)O)O)C)C(=O)O)C |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies for Cauloside B
Extraction and Purification Protocols
The initial steps in obtaining pure Cauloside B involve its extraction from plant material and subsequent purification to remove impurities.
The extraction of this compound, along with other saponins (B1172615), from its primary source, the roots and rhizomes of Caulophyllum plants, typically begins with the use of polar solvents. nih.gov Common methods involve maceration or reflux extraction with methanol (B129727) or a 70% ethanol (B145695) solution. nih.gov The resulting crude extract is then concentrated under a vacuum to remove the solvent. nih.gov
For a more targeted extraction, a liquid-liquid partitioning scheme is often employed. The dried extract is suspended in an acidic aqueous solution (e.g., 5% or 0.1 N HCl) and then partitioned with a non-polar solvent like ethyl acetate (B1210297) or chloroform (B151607) to remove neutral compounds. nih.gov The remaining aqueous layer, containing the saponins, is then neutralized and extracted with n-butanol. nih.gov Evaporation of the n-butanol yields the total saponin (B1150181) fraction, which includes this compound. nih.gov Some protocols also describe defatting the dried plant material with hexane (B92381) prior to saponin extraction with aqueous methanol to remove lipids. researchgate.net
| Extraction Step | Solvent/Reagent | Purpose |
| Initial Extraction | Methanol or 70% Ethanol | To extract a broad range of compounds, including saponins. nih.gov |
| Partitioning (Aqueous Phase) | Acidified Water (e.g., 5% HCl) | To dissolve the polar saponins. nih.gov |
| Partitioning (Organic Phase) | Ethyl Acetate or Chloroform | To remove neutral, non-polar compounds. nih.gov |
| Saponin Extraction | n-Butanol | To selectively extract the saponin fraction from the aqueous phase. nih.gov |
Following crude extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of saponins and other phytochemicals. Column chromatography is a widely used method. nih.gov
Commonly used stationary phases for the purification of this compound and related saponins include silica (B1680970) gel, reversed-phase silica gel (such as RP-18), and Sephadex LH-20. frontiersin.org The selection of the stationary phase and the corresponding mobile phase is critical for achieving effective separation. For instance, a crude saponin fraction can be subjected to column chromatography on silica gel, followed by further purification on a Sephadex LH-20 column using methanol as the eluent. frontiersin.org
Preparative High-Performance Liquid Chromatography (HPLC) is also a powerful tool for the final purification of this compound, often employing a reversed-phase column and a mobile phase consisting of a methanol-water gradient. frontiersin.org This technique allows for the isolation of highly pure compounds.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel | Gradients of Chloroform-Methanol | Initial fractionation of the crude extract. frontiersin.org |
| Column Chromatography | Sephadex LH-20 | Methanol | Further separation based on size exclusion and polarity. frontiersin.org |
| Reversed-Phase Column Chromatography | RP-18 | Methanol-Water Gradients | Separation of saponins based on hydrophobicity. frontiersin.org |
| Preparative HPLC | Reversed-Phase (e.g., C18) | Methanol-Water or Acetonitrile-Water Gradients | High-resolution purification to yield pure this compound. frontiersin.org |
Advanced Spectroscopic and Chromatographic Characterization Techniques
To confirm the identity and purity of isolated this compound, and to quantify its presence in various samples, a range of sophisticated analytical methods are utilized.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. researchgate.net Reversed-phase HPLC is the most common approach, typically utilizing a C18 column. researchgate.netresearchgate.net Due to the lack of a strong UV chromophore in triterpene saponins like this compound, detection is often achieved using an Evaporative Light Scattering Detector (ELSD). researchgate.net
A typical HPLC method for the separation of this compound and other saponins involves a gradient elution with a mobile phase consisting of ammonium (B1175870) acetate and acetonitrile (B52724). researchgate.net Using such a method, this compound can be separated from other related saponins, such as cauloside A, C, D, G, and H, within a runtime of approximately 35 minutes. researchgate.net The detection limit for saponins using this method is typically around 10 μg/mL. researchgate.net
| HPLC Parameter | Specification |
| Column | Reversed-Phase C18 researchgate.net |
| Mobile Phase | Ammonium acetate/Acetonitrile gradient researchgate.net |
| Detector | Evaporative Light Scattering Detector (ELSD) researchgate.net |
| Typical Run Time | ~35 minutes researchgate.net |
| Detection Limit | ~10 μg/mL for saponins researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. orientjchem.orgtsijournals.com This is achieved by using columns with smaller particle sizes (typically less than 2 µm) and operating at higher pressures. orientjchem.org
For the analysis of this compound and other saponins, UPLC methods provide a much faster separation, often achieving the separation of multiple saponins within 8 minutes. researchgate.net Similar to HPLC, UPLC analysis of these compounds is often coupled with ELSD or mass spectrometry (MS) for detection. researchgate.net The increased speed and efficiency of UPLC make it a valuable tool for high-throughput analysis of plant extracts and dietary supplements containing this compound. researchgate.netresearchgate.net
| UPLC Parameter | Specification |
| Column | Acquity UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7 µm) researchgate.net |
| Mobile Phase | Acetonitrile and water gradient researchgate.net |
| Detector | ELSD or Mass Spectrometry (MS) researchgate.net |
| Typical Run Time | ~8 minutes researchgate.netresearchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of this compound, particularly for the rapid chemical fingerprinting of Caulophyllum thalictroides samples. researchgate.net HPTLC offers the advantages of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. wikipedia.orgnih.gov
For the analysis of saponins, HPTLC methods are developed to achieve good separation of the different compounds present in the extract. researchgate.net After development, the plate is typically derivatized with a reagent to visualize the separated saponin spots, which can then be quantified using a densitometer. researchgate.netnih.gov This technique is particularly useful for the quality control of herbal materials and dietary supplements. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and other saponins found in plant genera such as Caulophyllum. researchgate.netnih.gov Given that saponins often exhibit low UV absorption, alternative detectors like evaporative light scattering (ELSD) are frequently employed alongside MS for quantification. researchgate.net
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) systems are used to separate this compound from other closely related saponins. researchgate.net A common approach involves using a reversed-phase C18 column with a gradient mobile phase, often consisting of acetonitrile and an aqueous buffer like ammonium acetate or formic acid. researchgate.netsci-hub.sethieme-connect.com This setup can separate a complex mixture of eight or more saponins, including this compound, in a single chromatographic run. researchgate.net
For identification, electrospray ionization (ESI) is a widely used interface that couples the liquid chromatograph to the mass spectrometer. researchgate.netresearchgate.net A specialized analytical strategy using LC combined with electrospray ionization quadrupole time-of-flight mass spectrometry (LC-qTOF-MS) has been developed for the rapid characterization of triterpene saponins from Caulophyllum robustum. researchgate.netnih.gov This method facilitates the identification of saponins by inducing controlled fragmentation through the adjustment of MS cone voltages. researchgate.netnih.gov
At a low cone voltage (e.g., 40V), the full scan spectra provide crucial information about the aglycone skeleton, the types of sugars present, and their sequence in the glycosidic chain. researchgate.netnih.gov At a higher voltage, characteristic fragmentation of the saponin's sodium adduct ([M+Na]⁺) occurs, yielding structural details of the different sugar chains attached to the aglycone. researchgate.netnih.gov This advanced MS technique has enabled the characterization of dozens of triterpene saponins, including previously unidentified compounds, in a single analysis. researchgate.netnih.gov
Table 1: Typical Parameters for LC-MS Analysis of this compound
| Parameter | Description |
|---|---|
| Chromatography System | HPLC or UPLC researchgate.net |
| Column | Reversed-phase (e.g., C18) researchgate.netthieme-connect.com |
| Mobile Phase | Gradient elution with Acetonitrile and Water, often with additives like ammonium acetate or formic acid. researchgate.netsci-hub.sethieme-connect.com |
| Ionization Source | Electrospray Ionization (ESI) researchgate.netresearchgate.net |
| Mass Analyzer | Quadrupole Time-of-Flight (qTOF) researchgate.netnih.gov |
| Detection Mode | Positive or Negative Ion Mode. sci-hub.se ESI in negative ion mode can show abundant deprotonated molecular ions for saponins. scispace.com |
| Alternative Detector | Evaporative Light Scattering Detector (ELSD) for quantification due to low UV absorbance of saponins. researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. researchgate.net The process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments to piece together the complete chemical structure, including the stereochemistry. scielo.br
The fundamental NMR spectra used are ¹H (proton) and ¹³C (carbon-13) NMR. scielo.br The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the same for the carbon atoms in the molecule. nih.govhebmu.edu.cn
To assemble the structure, researchers rely on several 2D NMR techniques that reveal correlations between nuclei:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is crucial for establishing the spin systems within the aglycone and the individual sugar residues.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. It provides a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for connecting the different fragments of the molecule, such as linking the sugar units to each other and attaching the entire sugar chain to the aglycone backbone.
By meticulously analyzing the data from these experiments, scientists can determine the precise structure of the triterpenoid (B12794562) aglycone and identify the sugar moieties (e.g., glucose, arabinose) and their linkage points. thieme-connect.com
Table 2: Key NMR Experiments for Structural Elucidation of this compound
| Experiment | Purpose | Information Yielded |
|---|---|---|
| ¹H NMR | To identify all proton signals and their chemical environments. | Chemical shift, integration (relative number of protons), and coupling constants (J-values). scielo.br |
| ¹³C NMR | To identify all unique carbon signals in the molecule. | Chemical shift of each carbon atom, indicating its functional group and electronic environment. scielo.br |
| COSY | To identify proton-proton (¹H-¹H) spin coupling networks. | Reveals which protons are adjacent in the molecular structure, helping to trace out molecular fragments. |
| HSQC | To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations). | Assigns a specific proton to its corresponding carbon atom. |
| HMBC | To identify long-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). | Connects molecular fragments, establishes linkages between sugar units, and determines the attachment point of the sugar chain to the aglycone. |
Purity Assessment Methodologies in Research
Assessing the purity of a this compound sample is critical for ensuring the accuracy of research findings. The primary method for determining purity is High-Performance Liquid Chromatography (HPLC), often coupled with a universal detector like an ELSD or a mass spectrometer. researchgate.netchromatographyonline.com
In a typical purity analysis, a sample of isolated this compound is analyzed using a validated HPLC method capable of separating the target compound from any potential impurities, such as other related saponins or residual solvents. researchgate.netgoogle.com The purity is generally calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram, expressed as a percentage (Area %). chromatographyonline.com
For quantitative analysis and quality control, methods are validated to establish key parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). e-nps.or.kr For instance, a developed UPLC method for saponins including this compound reported a detection limit of 10 μg/mL. researchgate.net Research has shown that this compound can be quantified in crude extracts; for example, it was found to constitute approximately 0.38% of a crude saponin mixture from blue cohosh. researchgate.net This demonstrates the ability of chromatographic methods to not only identify but also quantify this compound, which is fundamental to assessing its purity after isolation. researchgate.nete-nps.or.kr
Biosynthetic Pathways and Precursors of Cauloside B
Overview of Triterpene Saponin (B1150181) Biosynthesis
The biosynthesis of triterpenoid (B12794562) saponins (B1172615) is a complex pathway that begins with the isoprenoid pathway and leads to a vast diversity of compounds. researchgate.net The initial steps involve the head-to-tail condensation of acetate (B1210297) units to form the triterpenoid hydrocarbon, squalene. researchgate.net This linear precursor then undergoes a critical cyclization step, followed by a series of modifications that create the final saponin structure.
The first committed step in the biosynthesis of most triterpenoids is the cyclization of 2,3-oxidosqualene (B107256). nih.govnih.gov This reaction is a pivotal branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid biosynthesis). researchgate.net The conversion of the linear 2,3-oxidosqualene into various cyclic triterpenes is considered one of the most complex enzymatic reactions in triterpene metabolism. nih.gov
This intricate cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). nih.govnih.govoup.com OSCs facilitate the protonation, cyclization, rearrangement, and deprotonation of 2,3-oxidosqualene, leading to the formation of more than 150 different carbon skeletons. oup.comrsc.org The specific triterpenoid skeleton formed depends on the specific OSC enzyme involved. researchgate.net For Cauloside B, which possesses an oleanane-type skeleton, the key precursor is β-amyrin. nih.gov The formation of β-amyrin is catalyzed by the specific OSC, β-amyrin synthase (bAS). oup.comnih.govnih.gov This enzyme directs the cyclization of 2,3-oxidosqualene to produce the pentacyclic oleanane (B1240867) backbone. researchgate.netnih.gov
| Precursor | Enzyme | Product | Skeleton Type |
| 2,3-Oxidosqualene | β-amyrin synthase (bAS) | β-amyrin | Oleanane (Pentacyclic Triterpenoid) |
| 2,3-Oxidosqualene | Cycloartenol synthase (CAS) | Cycloartenol | Sterol precursor |
| 2,3-Oxidosqualene | Lupeol synthase (LS) | Lupeol | Lupane (Pentacyclic Triterpenoid) |
Following the initial cyclization that forms the basic triterpenoid skeleton, a series of oxidative modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s), which are a large and diverse family of enzymes. oup.commdpi.commdpi.com P450s are key players in generating the structural diversity of triterpenoid saponins by introducing functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, at specific positions on the triterpene backbone. oup.commdpi.comoup.com
These site-specific oxidations convert the initial hydrocarbon skeleton into a more polar and reactive molecule known as a sapogenin (the aglycone part of the saponin). oup.com For instance, in the biosynthesis of oleanane-type saponins, P450s from the CYP716A and CYP72A subfamilies are often involved in the oxidation of β-amyrin. oup.comnih.gov A common modification is the oxidation at the C-28 position, which can convert a methyl group into a hydroxymethyl group and then into a carboxylic acid, a key feature in many sapogenins, including the aglycone of this compound. nih.govnih.gov
| Enzyme Family | Function | Example Reaction |
| Cytochrome P450s (P450s) | Catalyze site-specific oxidation of the triterpene skeleton. | Hydroxylation, Carboxylation, Epoxidation. oup.commdpi.com |
| CYP716A Family | Often function as C-28 oxidases. nih.gov | Oxidation of β-amyrin at the C-28 position. nih.gov |
| CYP93E Family | C-24 hydroxylases in some legumes. oup.com | Hydroxylation of β-amyrin at the C-24 position. oup.com |
| CYP72A Family | Involved in various oxidation steps. oup.com | Oxidation of 11-oxo-β-amyrin to produce glycyrrhetinic acid. oup.comoup.com |
Glycosylation Mechanisms and Their Role in this compound Formation
Glycosylation is the final and crucial step in saponin biosynthesis, where sugar moieties are attached to the sapogenin core. nih.gov This process is responsible for the vast structural diversity and wide range of biological activities observed in saponins. nih.govresearchgate.net
The attachment of sugar chains to the sapogenin is catalyzed by enzymes called UDP-dependent glycosyltransferases (UGTs). oup.comnih.govresearchgate.net These enzymes transfer a sugar moiety from an activated sugar donor, typically a UDP-sugar (e.g., UDP-glucose, UDP-xylose), to an acceptor molecule—the triterpenoid sapogenin. nih.govdtu.dk UGTs are key enzymes that play important roles in determining the diversity of triterpenoid saponin structures. nih.govresearchgate.net The regioselectivity and stereoselectivity of UGTs determine the position and linkage of the sugar attachments, leading to the formation of either monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains) saponins. nih.govnih.gov In the case of this compound, which is a monodesmosidic saponin, a UGT is responsible for attaching a sugar chain at the C-3 position of its aglycone, hederagenin (B1673034).
The addition of sugar moieties by UGTs significantly alters the physicochemical properties of the triterpenoid molecule. dtu.dk Glycosylation generally increases the water solubility and amphiphilicity of the saponin, which is crucial for its storage in the plant vacuole and its interaction with biological membranes. researchgate.netdtu.dk
Furthermore, the nature, number, and linkage of the sugar units can profoundly influence the biological activity of the saponin. dtu.dknih.gov For many saponins, the carbohydrate chains are essential for their bioactivity. nih.gov However, the relationship is complex; in some cases, the presence of sugars enhances activity, while in others, the aglycone itself is more potent. nih.govnih.gov The deglycosylation (removal of sugars) of saponins can lead to sapogenins with enhanced bioactivities compared to their glycosylated precursors. nih.gov The sugar chains can affect how the saponin interacts with cell membranes and receptors, thereby modulating its pharmacological effects. nih.govlongdom.org
Comparative Biosynthesis within Caulophyllum Genus
The genus Caulophyllum, to which the source plant of this compound belongs, is known for producing a variety of oleanane-type triterpene saponins. nih.govresearchgate.netnih.gov A hypothesized biosynthetic pathway for the sapogenins found in this genus starts with the cyclization of 2,3-oxidosqualene to β-amyrin. nih.gov
This common precursor, β-amyrin, then undergoes a series of oxidative modifications catalyzed by P450 enzymes to yield various aglycones. nih.gov A key intermediate is oleanolic acid, formed by the oxidation of the C-28 methyl group of β-amyrin. nih.gov From oleanolic acid, further selective oxidations at positions C-16 or C-23 can lead to other prominent aglycones in the genus, such as hederagenin (the aglycone of this compound), echinocystic acid, and caulophyllogenin. nih.gov Hederagenin is formed through the hydroxylation of oleanolic acid at the C-23 position. nih.gov The diversity of saponins within the Caulophyllum genus, including this compound and its related compounds, arises from the differential glycosylation of these shared aglycone precursors by various UGTs. nih.gov
| Precursor Aglycone | Modification | Resulting Aglycone | Found in Caulophyllum Saponins |
| β-amyrin | Oxidation at C-28 | Oleanolic Acid | Yes nih.gov |
| Oleanolic Acid | Hydroxylation at C-23 | Hederagenin | Yes nih.gov |
| Oleanolic Acid | Hydroxylation at C-16 | Echinocystic Acid | Yes nih.gov |
| Hederagenin | Hydroxylation at C-16 | Caulophyllogenin | Yes nih.gov |
Chemical Synthesis and Derivatization Strategies for Cauloside B
Strategies for Semi-Synthesis and Total Synthesis of Triterpene Saponins (B1172615)
The synthesis of triterpene saponins as a class of molecules is a complex endeavor, often approached through either semi-synthesis from readily available natural precursors or a more challenging total synthesis from simple starting materials. While a complete total synthesis of Cauloside B has not been explicitly detailed in publicly available literature, the established principles for synthesizing other complex saponins provide a roadmap for how such a synthesis could be approached. Current time information in Bangalore, IN.
Semi-synthesis is often a more practical approach, leveraging the natural abundance of triterpene aglycones. This strategy involves the isolation of a structurally related saponin (B1150181) or the aglycone itself, followed by chemical modifications to introduce the desired functional groups and carbohydrate units. For instance, oleanolic acid, a common triterpene, has served as a starting point for the synthesis of complex saponins like lobatoside E. researchgate.net This approach significantly reduces the number of synthetic steps required to build the core structure.
The total synthesis of a triterpene saponin is a much more demanding task, requiring precise control over stereochemistry at multiple centers. Current time information in Bangalore, IN. Key challenges in the total synthesis of saponins include the stereocontrolled construction of the polycyclic aglycone and the subsequent glycosylation steps. Current time information in Bangalore, IN. The synthesis of dumortierinoside A and concinnoside D, for example, highlights the difficulties in functionalizing the D/E-ring system of oleanane-type saponins and the stereoselective installation of sugar moieties. gcms.cz
A critical step in both semi- and total synthesis is glycosylation, the attachment of sugar units to the aglycone. Modern glycosylation methods, such as the use of thioglycosides, trichloroacetimidates, or n-pentenyl glycosides, activated by suitable promoters, are employed to form the glycosidic linkages with the desired stereochemistry. Current time information in Bangalore, IN.mdpi.com The choice of protecting groups for the sugar and aglycone is also crucial to prevent unwanted side reactions and to allow for selective deprotection at later stages. Current time information in Bangalore, IN.
Table 1: Key Strategic Considerations in Triterpene Saponin Synthesis
| Strategy | Key Considerations & Challenges | Relevant Examples from Literature |
| Semi-Synthesis | Availability of suitable starting materials (aglycone or related saponin). Selective functionalization of the aglycone. Stereocontrolled glycosylation. | Synthesis of lobatoside E from oleanolic acid. researchgate.net |
| Total Synthesis | Stereocontrolled construction of the polycyclic aglycone. Efficient and stereoselective glycosylation strategies. Management of protecting groups throughout the synthesis. | Synthesis of dumortierinoside A and concinnoside D. gcms.cz Asymmetric total synthesis of cephanolide B. rsc.org |
| Glycosylation | Selection of appropriate glycosyl donors and acceptors. Control of stereochemistry (α or β linkage). Use of activating reagents and protecting groups. | Koenigs-Knorr reaction for the synthesis of saccharumoside-B analogues. nih.gov Use of TMSOTf as a catalyst in cardenolide synthesis. mdpi.com |
Rational Design and Generation of this compound Analogues and Derivatives
The rational design of analogues and derivatives of natural products like this compound is a key strategy in drug discovery to enhance potency, improve pharmacokinetic properties, and probe the mechanism of action. researchgate.net While specific studies on the rational design of this compound analogues are not extensively documented, principles from related fields can be applied.
The design process often begins with computational modeling and structure-activity relationship (SAR) data from related compounds. mdpi.com For instance, in the development of HIV-1 capsid binders, a fragment-based drug design strategy combined with multicomponent reactions was used to create a library of peptidomimetics with improved properties. nih.gov Similarly, for this compound, one could envision modifying the carbohydrate moiety or the aglycone to explore their respective contributions to its biological activity.
Strategies for generating analogues often involve chemical derivatization of the parent molecule. researchgate.net This can include:
Modification of the Sugar Chain: Altering the type, number, or linkage of the sugar units can significantly impact biological activity. This could involve enzymatic or chemical cleavage of sugars, followed by the introduction of new sugar moieties. Chemoenzymatic synthesis, using enzymes like sialic acid aldolase, offers a powerful tool for creating diverse sugar derivatives. researchgate.net
Functionalization of the Aglycone: The triterpene core can be modified at various positions. For example, acylation, alkylation, or oxidation of hydroxyl groups can lead to new derivatives with altered lipophilicity and biological profiles. gcms.cz The Steglich esterification is a mild and efficient method for creating ester derivatives of natural products. mdpi.com
Hybrid Molecules: Combining structural motifs from this compound with other pharmacologically active molecules can lead to hybrid compounds with novel or enhanced activities. For example, new flavanones incorporating chromene moieties have been synthesized and shown to possess significant antimicrobial and cytotoxic activities.
Table 2: Potential Strategies for Generating this compound Analogues
| Modification Site | Potential Derivatization Strategy | Rationale/Expected Outcome |
| Carbohydrate Moiety | Enzymatic hydrolysis followed by glycosylation with different sugars. | Investigate the role of specific sugar units in biological activity. |
| Chemical modification of sugar hydroxyl groups (e.g., acetylation, methylation). | Modulate solubility and cell permeability. | |
| Aglycone (Hederagenin) | Esterification or etherification of hydroxyl groups. | Alter lipophilicity and receptor binding interactions. |
| Oxidation of hydroxyl groups to ketones. | Explore the importance of hydrogen bonding capabilities. | |
| Introduction of new functional groups via C-H activation. | Create novel interaction points with biological targets. |
Synthetic Methodologies Employed for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity, guiding the optimization of lead compounds. researchgate.net The synthesis of a focused library of analogues is a cornerstone of SAR investigations.
For this compound, a systematic SAR study would involve the synthesis of derivatives with specific modifications at different positions of the molecule. The biological activity of each derivative would then be evaluated to identify key structural features responsible for its effects.
Common synthetic methodologies employed in SAR studies include:
Parallel Synthesis: This approach allows for the rapid generation of a library of related compounds by reacting a common intermediate with a diverse set of building blocks. nih.gov
Multicomponent Reactions: Reactions like the Ugi or Passerini reaction enable the efficient assembly of complex molecules from three or more starting materials in a single step, which is ideal for creating diverse compound libraries. nih.gov
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking molecular fragments, facilitating the synthesis of complex analogues.
Derivatization of Functional Groups: Simple chemical transformations on existing functional groups, such as esterification, amidation, or etherification, are widely used to probe the importance of these groups for biological activity. mdpi.com For example, a series of caudatin (B1257090) derivatives with substitutions at the 3-O-position were synthesized to explore their anti-hepatitis B virus activity.
The insights gained from SAR studies on this compound analogues would be invaluable for designing more potent and selective therapeutic agents.
Table 3: Synthetic Methodologies for SAR Studies of this compound
| Methodology | Description | Application to this compound |
| Parallel Synthesis | A common precursor of this compound could be reacted with a variety of reagents to produce a library of derivatives with modifications at a specific site (e.g., different ester groups on the sugar). | Rapidly explore the effect of different functional groups at a particular position. |
| Multicomponent Reactions | Could be used to synthesize novel aglycone scaffolds that can then be glycosylated to form this compound analogues. | Generate structurally diverse analogues for initial screening. |
| Functional Group Interconversion | Simple chemical reactions to modify existing functional groups on the this compound molecule, such as the hydroxyl groups on the sugar or aglycone. | Systematically probe the importance of each functional group for biological activity. |
Molecular and Cellular Pharmacology of Cauloside B
Anti-inflammatory Modulations
The anti-inflammatory effects of Cauloside B, often studied in conjunction with other caulosides (A, C, and D) from Caulophyllum thalictroides (Blue Cohosh), are attributed to its ability to modulate several key cellular signaling pathways and the production of inflammatory mediators. nih.govnih.gov
This compound has demonstrated the ability to suppress the production of key pro-inflammatory cytokines in cellular models. In studies utilizing lipopolysaccharide (LPS)-stimulated primary microglial cells, constituents of blue cohosh, including this compound, have been shown to reduce the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. nih.gov
Interestingly, comparative studies among the caulosides have suggested potential differences in their inhibitory potency. Cauloside A and Cauloside D have been observed to have a relatively stronger suppressing effect on the expression of these cytokines compared to this compound and Cauloside C. nih.gov The reason for this variation is not yet fully elucidated but may be related to differences in their chemical structures, such as the number and position of hydroxyl groups, which can affect their polarity and solubility. nih.gov
Further research has corroborated the anti-inflammatory potential of the cauloside family. Triterpenoid (B12794562) saponins (B1172615) from Caulophyllum robustum, which include Caulosides A through D, have been noted to dramatically suppress the expression of pro-inflammatory factors such as TNF-α, Interleukin-1 beta (IL-1β), and IL-6. nih.gov
Table 1: Effect of Caulosides on Pro-inflammatory Cytokine Production in LPS-Stimulated Microglial Cells
| Compound | Target Cytokine | Observed Effect | Source(s) |
| This compound | TNF-α, IL-6 | Reduction in expression | nih.gov |
| Caulosides A-D | TNF-α, IL-1β, IL-6 | Suppression of expression | nih.gov |
This table is interactive and can be sorted by column.
In addition to cytokine inhibition, constituents of blue cohosh, including this compound, have been found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in a dose-dependent manner in LPS-treated microglial cells. nih.gov The overexpression of iNOS leads to excessive NO production, a key mediator in the inflammatory process. The inhibitory action of caulosides on the iNOS pathway is a significant contributor to their anti-inflammatory effects. nih.gov These findings suggest that this compound and its related compounds could serve as anti-inflammatory agents by targeting the iNOS-mediated inflammatory pathway. nih.gov
While direct studies detailing the specific interaction of this compound with the Nuclear Factor-kappa B (NF-κB) signaling pathway are limited, the observed inhibition of pro-inflammatory cytokines and iNOS, whose expression is heavily regulated by NF-κB, suggests a potential modulatory role. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a common mechanism for anti-inflammatory compounds. Modern studies have indicated that triterpenoid saponins, the class of compounds to which this compound belongs, are major bioactive constituents contributing to the anti-inflammatory activity of Caulophyllum species. nih.gov
Specific research on the direct intervention of this compound in the Mitogen-Activated Protein Kinase (MAPK) pathway dynamics is not extensively documented in the available literature. The MAPK signaling cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Given that many natural triterpenoid saponins exert their anti-inflammatory effects through the modulation of MAPK pathways, it is plausible that this compound may also interact with these signaling molecules. However, dedicated studies are required to elucidate the precise mechanisms.
Detailed investigations into the specific influence of this compound on oxidative stress responses are not prominently featured in the current scientific literature. Oxidative stress is intricately linked with inflammation, where an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system contributes to cellular damage and perpetuates the inflammatory cascade. While some saponins are known to possess antioxidant properties, the direct effects of this compound on markers of oxidative stress remain an area for future research.
Analgesic Pathway Investigations
The genus Caulophyllum has a history of traditional use for pain relief. nih.gov Modern pharmacological studies have demonstrated that alkaloids and triterpene saponins are responsible for the analgesic effects of these plants. nih.gov While this compound is identified as a major bioactive triterpene saponin (B1150181), specific investigations detailing its direct role and mechanisms in analgesic pathways are limited. The anti-inflammatory properties of this compound, particularly its ability to inhibit pro-inflammatory mediators that sensitize nociceptors, suggest an indirect contribution to analgesia. However, direct interactions with pain signaling pathways have not been thoroughly investigated for this compound itself.
Mechanistic Explorations in Animal Models
While specific in-vivo animal model studies focusing exclusively on this compound are not extensively detailed in the provided search results, the broader context of related compounds offers insights into potential mechanisms. For instance, studies on other natural compounds have demonstrated effects on cancer cell proliferation and metastasis in mouse models. One such study showed that Tracheloside significantly inhibited the lung metastasis of CT26 cells in a mouse model, suggesting that compounds with similar structures or properties might exhibit comparable in-vivo efficacy. nih.govmdpi.com
Further research utilizing animal models is necessary to fully elucidate the systemic effects, pharmacokinetics, and specific mechanistic pathways of this compound in a whole-organism context. Such studies would be crucial in validating the in-vitro findings and understanding the compound's potential therapeutic applications.
Hypothesized Opioid Receptor System Interactions
The interaction of natural compounds with the opioid receptor system is an area of active research. While direct evidence of this compound binding to or modulating opioid receptors is not available in the provided results, studies on other plant-derived peptides, such as cyclotides, have shown they can act as ligands for the κ-opioid receptor (KOR). nih.gov This suggests that structurally complex natural molecules can interact with opioid receptors.
The µ-opioid receptor (MOR) is a primary target for opioid analgesics and is known to be modulated by various ligands, including negative allosteric modulators like (-)-Cannabidiol ((-)-CBD). mdpi.comnih.gov The mechanism of action for such modulators involves binding to a secondary site on the receptor, which can alter the receptor's response to primary ligands. nih.gov Given the diverse structures of natural compounds that interact with opioid receptors, it is plausible to hypothesize that this compound could potentially interact with one or more opioid receptor subtypes, either directly at the orthosteric binding site or allosterically. However, dedicated binding and functional assays are required to confirm any such interaction and its potential pharmacological significance.
Antineoplastic and Apoptotic Mechanisms
Induction of Apoptosis in Cancer Cell Lines (e.g., DNA Damage, Cell Cycle Arrest)
This compound and related saponins are investigated for their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is often mediated through various cellular mechanisms, including the induction of DNA damage and cell cycle arrest. While direct studies on this compound are limited, the actions of other natural compounds provide a framework for its potential mechanisms.
DNA Damage: The induction of DNA damage is a key strategy in cancer therapy. mdpi.com Some natural compounds can interfere with DNA replication, leading to strand breaks and the activation of apoptotic pathways. mdpi.com For instance, certain agents can increase the levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker for oxidative DNA damage, which can trigger cell death. mdpi.com
Cell Cycle Arrest: Many anticancer agents exert their effects by halting the cell cycle at specific checkpoints, preventing cancer cells from proliferating. nih.gov For example, some compounds can cause cell cycle arrest in the S and G2/M phases. nih.gov The deregulation of the cell cycle is a hallmark of cancer, and targeting this process is a valid therapeutic approach. mdpi.com Studies on various natural compounds have shown they can induce cell cycle arrest at different phases, such as the G1/S phase, by modulating the expression of key regulatory proteins like CDC25A. mdpi.com
Table 1: Effects of Various Natural Compounds on Cell Cycle and Apoptosis
| Compound/Extract | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Caulerpa sertularioides extract | SKLU-1 | Cell cycle arrest at S and G2/M phases | nih.gov |
| Casticin | PANC-1, PC-3 | Induction of apoptosis and cell cycle arrest | mdpi.com |
| Kaempferol | MDA-MB-453 | DNA fragmentation and p53 upregulation | mdpi.com |
| Tracheloside | CT26 | Upregulation of p16, downregulation of cyclin D1 and CDK4 | nih.govmdpi.com |
| Homolycorine-type alkaloid 7 | MDA-MB-231 | G2/M cell cycle arrest, increased p21 expression | mdpi.com |
This table is generated based on the available data and is for illustrative purposes.
Inhibition of Cancer Cell Proliferation in In Vitro Models
The ability of a compound to inhibit the growth and proliferation of cancer cells in a laboratory setting is a crucial first step in evaluating its potential as an anticancer agent. Numerous studies have demonstrated the anti-proliferative effects of various natural compounds, including saponins, against a range of cancer cell lines.
For example, Esculentoside A, a saponin, has been shown to halt the proliferation of several colorectal cancer cell lines, including HT-29, HCT-116, and SW620, with IC50 values ranging from 16 to 24 µM. nih.gov Similarly, Tracheloside has been found to inhibit the proliferation of murine and human colorectal cancer cells. mdpi.com The anti-proliferative activity of these compounds is often dose-dependent. nih.govmdpi.com While specific data for this compound is not detailed, the consistent findings with other saponins suggest that it likely possesses similar anti-proliferative properties in in-vitro models.
Table 2: In Vitro Anti-proliferative Activity of Selected Natural Compounds
| Compound | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Esculentoside A | HT-29, HCT-116, SW620 | Dose-dependent inhibition of proliferation; IC50 16-24 µM | nih.gov |
| Tracheloside | CT26, SW480, SW620 | Inhibition of cell proliferation | mdpi.com |
This table is generated based on the available data and is for illustrative purposes.
Molecular Target Identification and Binding Studies (e.g., CD81 protein)
Identifying the specific molecular targets of a compound is essential for understanding its mechanism of action. For this compound, while direct binding studies are not extensively reported, related research points to potential targets. One such target is the tetraspanin CD81.
CD81 is a transmembrane protein involved in various cellular processes, including cell proliferation, migration, and invasion. mdpi.comresearchgate.net It is considered an anticancer target as its expression is often altered in cancer cells and is implicated in tumor progression and metastasis. mdpi.comresearchgate.netnih.gov Monoclonal antibodies targeting CD81 have shown therapeutic potential in B cell lymphoma models. nih.gov
Natural products have been investigated as molecules that can target the extracellular domain of CD81. researchgate.netnih.gov Although these are often weak binders, they provide a basis for designing more potent compounds. researchgate.netnih.gov The large extracellular loop (EC2) of CD81 is a key region for interactions with other proteins and could be a binding site for small molecules. researchgate.netnih.gov The uniqueness of an antibody's effect, for instance, can be attributed to its recognition of a specific epitope on this loop. researchgate.net Given that other natural products can interact with CD81, it is a plausible, yet unconfirmed, molecular target for this compound.
Pathway Modulation in Cancer Cells (e.g., general triterpenoid mechanisms like PI3K/AKT, STAT3)
Triterpenoids, the class of compounds to which this compound belongs, are known to exert their anticancer effects by modulating various signaling pathways within cancer cells. Two of the most significant pathways implicated are the PI3K/AKT and STAT3 pathways.
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov Dysregulation of this pathway is common in many cancers, making it a key therapeutic target. mdpi.com Some natural compounds have been shown to inhibit the PI3K/AKT pathway, leading to a reduction in cancer cell viability. nih.govmdpi.comnih.gov The activation of this pathway is often associated with inflammatory responses that can promote cancer development. mdpi.com
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial signaling cascade involved in cancer progression. nih.gov Constitutive activation of STAT3 is observed in many tumors and is associated with increased cell proliferation and survival. nih.gov Inhibition of STAT3 signaling can lead to apoptosis in cancer cells. nih.gov Several plant-derived compounds have been shown to target and inhibit the STAT3 pathway. nih.gov For instance, Esculentoside A has been reported to block the IL-6/STAT3 signaling cascade in breast cancer cells. nih.gov
The modulation of these and other pathways, such as the NF-κB pathway which is often linked to PI3K/AKT signaling, represents a common mechanism by which triterpenoids and other natural products exert their antineoplastic effects. frontiersin.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Tracheloside |
| (-)-Cannabidiol |
| Esculentoside A |
| Casticin |
| Kaempferol |
| Cynaroside |
| 8-hydroxy-2'-deoxyguanosine |
| CDC25A |
| p16 |
| cyclin D1 |
| CDK4 |
| p21 |
| p53 |
Metabolic Regulation and Anti-Adipogenic Effects
Research has identified this compound as a modulator of cellular processes involved in metabolism, particularly adipogenesis, the process by which precursor cells differentiate into mature fat cells (adipocytes).
The anti-adipogenic effects of this compound are linked to its ability to modulate key transcription factors that govern fat cell development. Adipogenesis is a highly regulated process controlled by a cascade of transcription factors, with Peroxisome Proliferator-Activated Receptor γ (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs) acting as master regulators. mdpi.commdpi.com PPARγ is considered essential for adipogenesis; without it, precursor cells cannot differentiate into mature adipocytes. mdpi.com It works in concert with C/EBP family members, such as C/EBPα, to activate the expression of genes specific to adipocytes. mdpi.comnih.gov
Research has shown that this compound treatment decreases the expression levels of these critical adipogenic proteins, including PPARγ and C/EBPα, in 3T3-L1 cells. nih.govresearchgate.net By suppressing these master regulators, this compound effectively inhibits the downstream genetic program required for the formation of mature, lipid-filled adipocytes.
Further investigation into the molecular effects of this compound has revealed its influence on proteins involved in glucose metabolism and adipokine signaling. The glucose transporter type 4 (GLUT4) is a key protein responsible for insulin-regulated glucose uptake into cells, particularly adipocytes. Studies have observed that this compound treatment leads to a decrease in the levels of GLUT4. nih.govresearchgate.net
Table 1: Summary of Anti-Adipogenic Effects of this compound in 3T3-L1 Preadipocytes
| Molecular Target/Process | Observed Effect of this compound | Reference(s) |
| Lipid Accumulation | Down-regulated / Inhibited | nih.govnih.govresearchgate.net |
| PPARγ Protein Levels | Decreased | nih.govresearchgate.net |
| C/EBPα Protein Levels | Decreased | nih.govresearchgate.net |
| GLUT4 Protein Levels | Decreased | nih.govresearchgate.net |
| Adiponectin Levels | Increased | nih.govresearchgate.net |
Other Investigated Cellular Activities
Beyond its metabolic effects, this compound has been investigated for other cellular activities, most notably for its anti-inflammatory properties. As a constituent of Blue Cohosh, a plant traditionally used as an anti-inflammatory remedy, its bioactive compounds have been a subject of scientific interest. nih.govresearchgate.net
Research has demonstrated that caulosides, including this compound, can exert anti-inflammatory effects by inhibiting the expression of key pro-inflammatory mediators. researchgate.net In studies involving microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, constituents from Blue Cohosh suppressed the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net This suggests that this compound may contribute to the anti-inflammatory profile of the plant extract by modulating inflammatory pathways within immune cells of the central nervous system. nih.gov
Table 2: List of Compounds and Proteins Mentioned
| Name | Class/Function |
| Adiponectin | Adipokine (Hormone) |
| This compound | Triterpene Saponin |
| C/EBP (CCAAT/enhancer-binding protein) | Transcription Factor Family |
| C/EBPα (CCAAT/enhancer-binding protein alpha) | Transcription Factor |
| GLUT4 (Glucose transporter type 4) | Protein (Glucose Transporter) |
| IL-1β (Interleukin-1 beta) | Pro-inflammatory Cytokine |
| IL-6 (Interleukin-6) | Pro-inflammatory Cytokine |
| iNOS (Inducible nitric oxide synthase) | Enzyme |
| PPARγ (Peroxisome proliferator-activated receptor gamma) | Nuclear Receptor/Transcription Factor |
| TNF-α (Tumor necrosis factor-alpha) | Pro-inflammatory Cytokine |
Alterations in Cellular Permeability in Experimental Models
Saponins, as a class of compounds, are recognized for their interactions with cellular membranes, often leading to changes in permeability. phytojournal.com The amphiphilic nature of these molecules, possessing both hydrophobic (triterpenoid) and hydrophilic (sugar moiety) components, allows them to intercalate into the lipid bilayer of cell membranes. This interaction can lead to the formation of pores or a general disruption of membrane integrity, thereby altering its permeability to ions and other molecules. phytojournal.com
The aglycone of this compound is hederagenin (B1673034), a compound that has been noted for its ability to increase cell membrane permeability. nih.gov This effect is a critical aspect of its cytotoxic activity in certain cancer cell lines, where it can lead to apoptosis. nih.gov While direct experimental data on this compound's effect on widely used permeability models, such as Caco-2 cell monolayers, is not extensively documented, the known properties of its constituent parts and related saponins suggest it likely influences membrane transport. Saponins from Caulophyllum thalictroides, the plant source of this compound, are considered to be among its pharmacologically active constituents. researchgate.netnih.gov
Experimental models to assess cellular permeability typically involve measuring the flux of a marker substance across a cell monolayer. The table below illustrates a hypothetical experimental outline for assessing the impact of a saponin like this compound on cellular permeability.
| Experimental Model | Parameter Measured | Expected Outcome with Saponin Treatment | Reference Compound |
|---|---|---|---|
| Caco-2 Cell Monolayer | Apparent Permeability Coefficient (Papp) of a marker (e.g., Lucifer Yellow) | Increase in Papp value | Propranolol (High Permeability) |
| Red Blood Cell Hemolysis Assay | Hemoglobin Release | Increased hemolysis at higher concentrations | Triton X-100 (Positive Control) |
| Liposome Leakage Assay | Release of entrapped fluorescent dye | Concentration-dependent increase in fluorescence | Melittin (Pore-forming peptide) |
Antioxidant Potential Evaluation
The antioxidant potential of natural compounds is a significant area of pharmacological research, as oxidative stress is implicated in a wide range of pathological conditions. Hederagenin and its glycosides have been identified as potent antioxidants in various in vitro studies. mdpi.comresearchgate.net Their antioxidant activity is often attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. mdpi.com
The evaluation of antioxidant potential typically employs a battery of in vitro assays that measure different aspects of antioxidant activity. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a measurable color change.
Research on hederagenin and its glycosides has demonstrated strong free radical scavenging capabilities against DPPH, superoxide (B77818) anions, and hydrogen peroxide. mdpi.com A study investigating the synergistic effects of hederagenin and one of its glycosides found that their combination enhanced in vitro antioxidant activity. nih.gov This suggests that this compound, as a hederagenin glycoside, likely contributes to the antioxidant properties observed in extracts containing it. The antioxidant effects of hederagenin glycosides are comparable to standard antioxidants like butylated hydroxyanisole (BHA) in some assays. mdpi.com
The table below summarizes common in vitro assays used to evaluate the antioxidant potential of compounds like this compound and the typical findings for related hederagenin glycosides.
| Assay | Principle | Typical Result for Hederagenin Glycosides | Standard Reference Antioxidant |
|---|---|---|---|
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. | Dose-dependent increase in scavenging activity. mdpi.com | Ascorbic Acid or Trolox |
| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant. | Effective scavenging of the ABTS radical. | Trolox |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Demonstrates reducing power. | Ferrous Sulfate or Ascorbic Acid |
| Lipid Peroxidation Inhibition Assay | Measures the inhibition of the oxidation of lipids, often in a linoleic acid emulsion. | Inhibitory effects on lipid peroxidation. researchgate.net | Butylated Hydroxyanisole (BHA) or α-Tocopherol |
This table is based on reported activities for hederagenin and its glycosides. mdpi.comresearchgate.netnih.gov Specific quantitative data for this compound would require direct experimental evaluation.
Structure Activity Relationship Sar Studies of Cauloside B
Elucidation of Key Structural Motifs and Functional Groups for Bioactivity
Cauloside B is characterized by a complex molecular architecture, typically comprising a triterpenoid (B12794562) aglycone backbone and one or more attached sugar moieties. Research indicates that this compound possesses a greater number of hydroxyl groups compared to its analogue, Cauloside A. This higher density of hydroxyl groups contributes to this compound's increased polarity and consequently, its reduced solubility in water nih.gov. These hydroxyl groups, along with other functional groups present on both the aglycone and the carbohydrate chains, are fundamental in mediating the compound's interactions with biological targets, thereby influencing its bioactivity. The specific arrangement and nature of these functional groups are key determinants for its pharmacological effects.
Comparative Analysis of this compound with Structural Analogues (e.g., Caulosides A, C, D)
This compound shares structural similarities with other isolated caulosides, such as Caulosides A, C, and D, differing primarily in their glycosylation patterns and the number of hydroxyl groups. Cauloside A, for instance, has fewer hydroxyl groups than this compound nih.gov. The differences in sugar composition are particularly noteworthy: Cauloside A is known to be a monosaccharide derivative, specifically an arabinoside, while Cauloside C features a disaccharide, and Caulosides D and E contain a more complex sugar chain including glucose, arabinose, and rhamnose nih.govresearchgate.net.
Advanced Research Perspectives and Future Directions for Cauloside B
Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Cauloside B Research
Omics technologies, such as metabolomics and transcriptomics, offer powerful tools for dissecting the complex biological roles and biosynthetic pathways of natural products like this compound. Transcriptomic analysis can provide a comprehensive understanding of gene expression patterns in plants that produce this compound, potentially illuminating the enzymes and regulatory mechanisms involved in its biosynthesis. For instance, transcriptomic studies on Caulophyllum robustum have been instrumental in identifying genes related to the biosynthesis of other key compounds, such as berberine (B55584) researchgate.net. Applying similar approaches to this compound could reveal its biosynthetic pathway and identify key enzymes for potential biotechnological production. Metabolomics, on the other hand, can profile the complete set of small molecules within a biological system, allowing researchers to observe how this compound influences cellular metabolism or to identify its metabolic fate in vivo. Such studies can reveal downstream effects, potential interactions with endogenous metabolites, and provide a broader understanding of this compound's impact on cellular function. While direct metabolomic or transcriptomic studies specifically focused on this compound are not extensively detailed in current literature, these technologies represent a significant avenue for future research into its biological context and production.
Integration of Computational Chemistry and Experimental Approaches for Mechanistic Insights
The elucidation of this compound's mechanisms of action increasingly relies on the synergy between computational chemistry and experimental validation. Computational methods, such as molecular docking, are being employed to predict the binding affinities of this compound and related saponins (B1172615) to various biological targets. For example, molecular docking studies of saponins, including Cauloside C, with the CD81 protein have indicated strong binding affinities ranging from -4.5 to -7.1 kcal/mol, suggesting a potential role in anti-tumorigenic pathways researchgate.netfrontiersin.orgresearchgate.net. Similarly, computational analyses are used to explore interactions with other targets, such as viral proteases or enzymes involved in cellular metabolism researchgate.netchemmethod.com.
Structure-Activity Relationship (SAR) studies, often informed by computational modeling, are crucial for understanding how structural modifications influence bioactivity. For related natural products like iridoids, SAR studies highlight the importance of specific functional groups and glycosylation patterns in determining anti-inflammatory and antimicrobial efficacy nih.gov. Computational analyses have also identified key structural features, such as the presence of a tertiary nitrogen and conformational rigidity, as critical for receptor binding in related alkaloids .
Experimentally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are vital for confirming the precise chemical structures of isolated compounds, including this compound . High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are employed for the separation, quantification, and quality control of this compound and its related compounds from plant extracts researchgate.net. Biological assays, such as cytotoxicity assessments using the MTT method, are used to evaluate effects on cancer cell lines researchgate.netfrontiersin.orgresearchgate.net, while in vitro studies measuring the modulation of pro-inflammatory cytokines like TNF-α and IL-6 provide insights into its anti-inflammatory properties mdpi.com. The integration of these computational predictions with rigorous experimental validation is essential for a comprehensive understanding of this compound's molecular mechanisms.
Exploration of Novel Bioactive Derivatives and Natural Product Scaffolds
The rich chemical diversity within the Caulophyllum genus, which includes this compound, offers a fertile ground for exploring novel bioactive derivatives. Natural products serve as valuable scaffolds for medicinal chemistry, providing complex structures that can be synthetically modified to enhance potency, selectivity, or pharmacokinetic properties. Research into related compounds, such as synthetic taspine (B30418) derivatives from Caulophyllum plants, demonstrates the potential for generating novel analogs with altered bioactivities nih.govresearchgate.net.
The general strategy for developing novel derivatives involves systematic chemical modifications of the this compound structure. This process is often guided by SAR studies, which identify specific structural features critical for observed biological activities nih.gov. By altering functional groups, modifying sugar moieties, or changing stereochemistry, researchers can create libraries of this compound analogs. These derivatives can then be screened for improved or novel biological effects, such as enhanced anti-inflammatory, antibacterial, or anti-tumor activities. This approach not only expands the therapeutic potential of the natural product scaffold but also deepens the understanding of the molecular basis of its bioactivity.
Methodological Challenges and Reproducibility in Preclinical Research
Furthermore, the complex pharmacokinetics (PK) and pharmacodynamics (PD) of natural products and their formulations can be challenging to predict accurately across species, especially for carrier-mediated agents nih.gov. Issues such as variable drug clearance and the influence of formulation characteristics add layers of complexity. In academic settings, constraints related to funding, time, and the balance with other research responsibilities can also limit the scope and depth of preclinical investigations nih.gov.
Ensuring the reproducibility of preclinical data is also a critical concern. Variations in experimental protocols, cell culture conditions, compound handling, and data analysis across different laboratories can lead to significant discrepancies in results nih.gov. For example, contradictions in reported pharmacokinetic properties may stem from methodological variability . Establishing robust analytical and standardization protocols for compounds like this compound is therefore essential for generating reliable and reproducible pharmacological data mdpi.comnih.gov. Rigorous experimental design, including appropriate statistical analyses and validation of assays, is necessary to overcome these challenges and build a solid foundation for further research and potential therapeutic development.
Compound List:
this compound
Cauloside A
Cauloside C
Cauloside D
Cauloside F
Cauloside G
Cauloside H
Caulophylline B
Spanion A
Spanion B
Leonticin D
Magnoflorine
Berberine
Cytisine
Oleanolic acid
Astragalin
Isoquercetin
Rhamnocitrin 3-O-glucoside
Nicotiflorin
Methyl hederagenin
δ-hederin
Echinocystic acid 3-O-arabinoside
Triplostoside A
Loganin
Loganin acid
Sweroside
Epi-vogeloside
Vogeloside
Akebiasaponin D
7-Deoxyloganic acid
Dipsalignan
Cantleyoside
Dipsanoside N
Taspine
Diosgenin
Doxorubicin
Lapachol
Menadione
Benzoquinone
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to FAIR data principles: publish raw NMR/MS spectra in repositories (e.g., Zenodo), detail extraction protocols (e.g., solvent ratios, column specifications), and report cell culture conditions (e.g., media, passage numbers). Follow guidelines for natural product research outlined in Beilstein Journal of Organic Chemistry .
Q. What ethical frameworks apply when using this compound in animal studies?
- Methodological Answer : Comply with ARRIVE guidelines for experimental design and reporting. Include ethics committee approvals (e.g., IACUC) and justify sample sizes via power analysis. Reference institutional policies for humane endpoints, as emphasized in biomedical research frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
